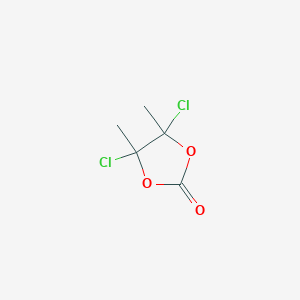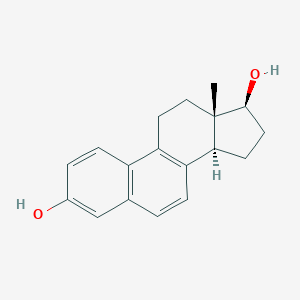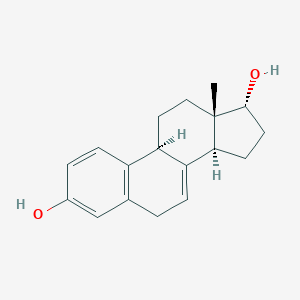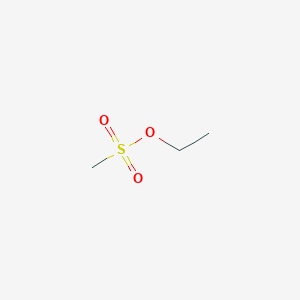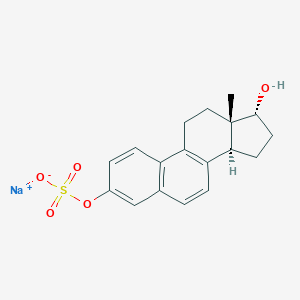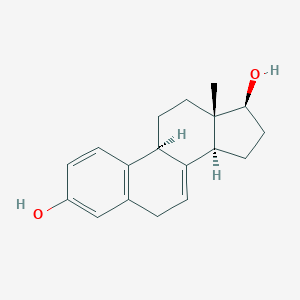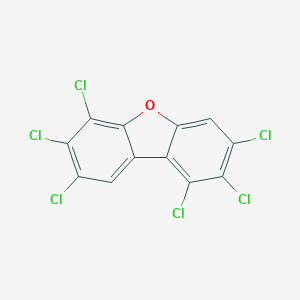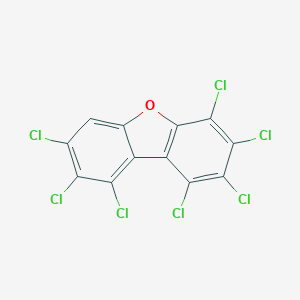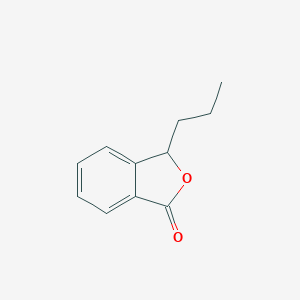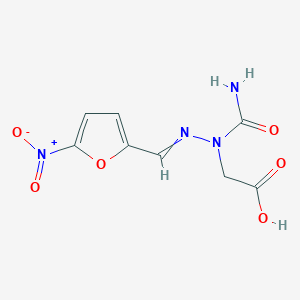
2-(1-Piperazinyl)pyrimidine
概要
説明
“2-(1-Piperazinyl)pyrimidine” is a chemical compound and a piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is used as an anti-anxiety drug .
Synthesis Analysis
The synthesis of “2-(1-Piperazinyl)pyrimidine” involves the reaction of piperazine with chloropyrimidine in the presence of K2CO3 . The reaction is carried out in water at a temperature between 50-65°C. The product is then extracted with chloroform, dried over Na2SO4, and evaporated in vacuum to yield the compound .
Molecular Structure Analysis
The molecular formula of “2-(1-Piperazinyl)pyrimidine” is C8H12N4 . The molecular weight is 164.21 .
Chemical Reactions Analysis
“2-(1-Piperazinyl)pyrimidine” is a piperazine-based derivative and is a metabolite of buspirone . It may be used as a derivatization reagent for the carboxyl groups on peptides .
Physical And Chemical Properties Analysis
“2-(1-Piperazinyl)pyrimidine” appears as a clear yellow liquid after melting . Its refractive index is 1.587 at 20°C . It has a boiling point of 277°C and a density of 1.158 g/mL at 25°C .
科学的研究の応用
Antiplatelet Agents
- 2-(1-Piperazinyl)pyrimidine derivatives, including 2-(1-piperazinyl)chromone and 6-(1-piperazinyl)pyrimidin-4(3H)-one, have shown significant in vitro antiplatelet activity. These compounds, particularly the coumarins, have been highly effective in inhibiting human platelet aggregation (Roma et al., 2003).
Alzheimer's Disease Treatment
- Piperazinyl pyrimidine derivatives have been developed as gamma-secretase modulators, potentially useful in treating Alzheimer's disease. These compounds offer significant selectivity over Notch cleavage, an important factor in therapeutic applications (Rivkin et al., 2010).
Antibacterial Agents
- Certain 2-(1-Piperazinyl)pyrimidine compounds, like 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo derivatives, have demonstrated notable antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Platelet Aggregation Inhibition
- Piperazinyl-glutamate-pyrimidines, with various substitutions at the 4-position of the pyrimidine, have been synthesized as P2Y12 antagonists to inhibit platelet aggregation. Modifications in these compounds have led to improved potency and bioavailability (Parlow et al., 2009).
Antioxidant Activity
- Novel 2-(2-hydroxyphenyl) pyrimidine/benzothiazole-substituted flavones have been synthesized and evaluated for antioxidant potency. These compounds have shown significant free radical scavenging activity, with compounds incorporating benzothiazole being more effective (Kładna et al., 2018).
Antifungal Activity
- Certain 2-(1-Piperazinyl)pyrimidine derivatives have been identified as selective growth inhibitors of Cryptococcus neoformans, a fungal pathogen (Fellah et al., 1996).
Antihistaminic Activity
- Pyrimidine derivatives, including those with piperazine groups, have been synthesized and demonstrated significant anti-histaminic activity, comparable to standard drugs like mepiramine (Rahaman et al., 2009).
作用機序
Target of Action
2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine (1-PP), primarily targets the α2-adrenergic receptors and, to a lesser extent, the 5-HT1A receptors . The α2-adrenergic receptors play a crucial role in regulating neurotransmitter release, particularly norepinephrine, while the 5-HT1A receptors are involved in serotonin signaling .
Mode of Action
1-PP acts as an antagonist at the α2-adrenergic receptors, inhibiting their activity. This antagonism leads to an increase in the release of norepinephrine. Additionally, 1-PP functions as a partial agonist at the 5-HT1A receptors, which modulates serotonin levels . These interactions result in altered neurotransmitter dynamics, impacting mood and anxiety levels.
Biochemical Pathways
The primary biochemical pathways affected by 1-PP include the noradrenergic and serotonergic pathways. By blocking α2-adrenergic receptors, 1-PP enhances norepinephrine release, which can lead to increased alertness and reduced depressive symptoms. The partial agonism at 5-HT1A receptors influences serotonin signaling, contributing to anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME) properties. After administration, 1-PP is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into various metabolites. The compound and its metabolites are eventually excreted through the kidneys . These properties influence its bioavailability and duration of action.
Result of Action
At the molecular level, 1-PP’s antagonism of α2-adrenergic receptors results in increased norepinephrine release, which can enhance mood and cognitive function. The partial agonism at 5-HT1A receptors helps to stabilize serotonin levels, providing anxiolytic effects. At the cellular level, these actions can lead to improved neurotransmitter balance and reduced symptoms of anxiety and depression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 1-PP. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other medications or substances can alter its pharmacokinetics and pharmacodynamics, impacting its overall effectiveness .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
特性
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)pyrimidine | |
CAS RN |
20980-22-7, 125523-53-7 | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kampirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
